5,5',6,6'-tetramethyl-1H,1'H-2,2'-bibenzimidazole
Overview
Description
5,5’,6,6’-tetramethyl-1H,1’H-2,2’-bibenzimidazole: is a chemical compound known for its unique structure and properties. It belongs to the class of benzimidazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of two benzimidazole rings connected by a single bond, with four methyl groups attached to the 5 and 6 positions of each ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,6,6’-tetramethyl-1H,1’H-2,2’-bibenzimidazole typically involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with an appropriate aldehyde or ketone. One common method involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with hexachloropropene under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 5,5’,6,6’-tetramethyl-1H,1’H-2,2’-bibenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The methyl groups attached to the benzimidazole rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens or alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5,5’,6,6’-tetramethyl-1H,1’H-2,2’-bibenzimidazole is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules .
Medicine: In medicine, derivatives of benzimidazole compounds are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties. While specific applications of 5,5’,6,6’-tetramethyl-1H,1’H-2,2’-bibenzimidazole in medicine are still under investigation, its structural features suggest potential therapeutic uses.
Industry: Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism by which 5,5’,6,6’-tetramethyl-1H,1’H-2,2’-bibenzimidazole exerts its effects involves interactions with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Comparison with Similar Compounds
- 1H-Cyclopropa[a]naphthalene, 1a,2,3,3a,4,5,6,7b-octahydro-1,1,3a,7-tetramethyl-
- 1H-Benzocyclohepten-7-ol, 2,3,4,4a,5,6,7,8-octahydro-1,1,4a,7-tetramethyl-
- (1R,4aR,8aR)-2,5,5,8a-Tetramethyl-4,5,6,7,8,8a-hexahydro-1H-1,4a-methanonaphthalene
Uniqueness: 5,5’,6,6’-tetramethyl-1H,1’H-2,2’-bibenzimidazole is unique due to its specific substitution pattern and the presence of two benzimidazole rings. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-5,6-dimethyl-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-9-5-13-14(6-10(9)2)20-17(19-13)18-21-15-7-11(3)12(4)8-16(15)22-18/h5-8H,1-4H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLFRALKOSNVDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=NC4=C(N3)C=C(C(=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304026 | |
Record name | 5,5',6,6'-Tetramethyl-1H,1'H-2,2'-bibenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14468-52-1 | |
Record name | NSC163940 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5',6,6'-Tetramethyl-1H,1'H-2,2'-bibenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5',6,6'-TETRAMETHYL-2,2'-BIBENZIMIDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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